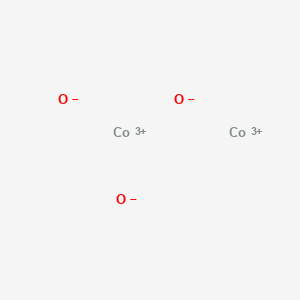
Cobalt(III) oxide black
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cobalt(III) oxide black is a useful research compound. Its molecular formula is Co2O3 and its molecular weight is 165.865 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cobalt(III) oxide black, also known as dicobalt trioxide, is an inorganic compound with the formula Co2O3 .
Mode of Action
It is known that cobalt(iii) ion is a strong oxidizer in acidic solution . This suggests that it may interact with its targets by inducing oxidation reactions.
Biochemical Pathways
Cobalt is an essential element for life due to its key role in cobalamin, also known as vitamin b12 . Therefore, it is possible that this compound could potentially influence pathways related to cobalamin metabolism.
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. It is soluble in cold diluted sulfuric acid and produces Co2[SO4]3, which is blue in aqueous solution .
Result of Action
Cobalt oxide nanoparticles have been widely developed for their attractive biomedical applications, especially their potential for anticancer treatments due to their selective inhibition of cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, its solubility and reactivity can be affected by the acidity of the environment . Furthermore, it decomposes at 895°C , suggesting that high temperatures can impact its stability and efficacy.
Biological Activity
Cobalt(III) oxide black, with the chemical formula Co2O3, is a compound that has garnered attention for its biological activity and potential health implications. This article explores its biological effects, toxicity, and relevant research findings.
Cobalt(III) oxide appears as a black powder and is nearly insoluble in water, but soluble in concentrated acids. It can be prepared through the oxidation of cobalt(II) compounds at elevated temperatures in air . Its molar mass is approximately 165.86 g/mol, and it has a melting point of about 895 °C .
Acute Toxicity
Cobalt(III) oxide exhibits varying degrees of toxicity based on the route of exposure. Notable findings include:
- Oral Exposure : The median lethal dose (LD50) for cobalt oxide was reported as 202 mg/kg body weight in Wistar rats. Histopathological changes were observed in vital organs, including the heart, liver, and kidneys .
- Inhalation Exposure : Cobalt(III) oxide has a low acute toxicity profile via inhalation, with an LC50 value greater than 5.06 mg/L. However, sub-lethal effects such as ataxia and dyspnea were noted at lower concentrations .
- Dermal Exposure : Limited data suggest low absorption through the skin, indicating a lower risk of acute dermal toxicity .
Bioavailability and Metabolism
Research indicates that cobalt oxides have moderate bioaccessibility in artificial gastric fluids, with less than 10% retention in the lungs following inhalation exposure. The biological half-life of cobalt oxides in lung tissue ranges from 290 to 440 days . In studies involving radiolabeled cobalt compounds, over 90% was excreted via feces, with minimal urinary excretion .
Case Studies
-
Animal Studies :
- In a study with beagle dogs subjected to endotracheal instillation of cobalt oxides, the compounds exhibited a half-life of 6 to 80 days in the lungs, with less than 10% retained .
- Lifetime exposure studies in Syrian Golden hamsters indicated that while survival rates were unaffected, there was a notable incidence of pneumoconiosis (emphysema) attributed to cobalt oxide exposure .
- Histopathological Findings :
Summary of Research Findings
| Study Type | Route of Exposure | LD50/LC50 | Observations |
|---|---|---|---|
| Oral | Wistar Rats | LD50: 202 mg/kg | Organ damage (heart, liver, kidneys) |
| Inhalation | Rats | LC50 > 5.06 mg/L | Ataxia and dyspnea at lower concentrations |
| Dermal | Guinea Pigs | Not applicable | Low absorption expected |
| Lifetime Exposure | Hamsters | N/A | Pneumoconiosis observed |
Properties
CAS No. |
1308-04-9 |
|---|---|
Molecular Formula |
Co2O3 |
Molecular Weight |
165.865 g/mol |
IUPAC Name |
oxo(oxocobaltiooxy)cobalt |
InChI |
InChI=1S/2Co.3O |
InChI Key |
UPWOEMHINGJHOB-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Co+3].[Co+3] |
Canonical SMILES |
O=[Co]O[Co]=O |
physical_description |
Steel-gray or black solid; [Hawley] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















